molecular formula C22H25N5O7 B583208 dimethyl (2S)-2-[[4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate CAS No. 1320346-45-9

dimethyl (2S)-2-[[4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate

Cat. No.: B583208
CAS No.: 1320346-45-9
M. Wt: 471.47
InChI Key: LUUJMAOFTOAHOI-KZUDCZAMSA-N
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Description

dimethyl (2S)-2-[[4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate is a chemical compound with the molecular formula C22H25N5O7 and a molecular weight of 471.46. It is primarily used in research settings, particularly in the fields of neurology and proteomics .

Preparation Methods

The synthesis of dimethyl (2S)-2-[[4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate typically involves the esterification of benzoic acid derivatives. One common synthetic route starts with benzoic acid, 4-(3,3-dibromo-4-oxobutyl)-, methyl ester. The reaction conditions often require specific catalysts and controlled environments to ensure high yield and purity . Industrial production methods are not widely documented, suggesting that this compound is primarily synthesized for research purposes rather than large-scale industrial applications.

Chemical Reactions Analysis

dimethyl (2S)-2-[[4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, often using reagents like sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

dimethyl (2S)-2-[[4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate is extensively used in scientific research, particularly in the following areas:

Mechanism of Action

dimethyl (2S)-2-[[4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate is a metabolite of pemetrexed, a drug that inhibits the enzyme thymidylate synthase. This enzyme catalyzes the methylation of 2’-deoxyuridine-5’-monophosphate to 2’-deoxythymidine-5’-monophosphate, an essential precursor in DNA synthesis. By inhibiting this enzyme, this compound disrupts DNA synthesis, which can lead to cell death.

Comparison with Similar Compounds

dimethyl (2S)-2-[[4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate is unique due to its specific molecular structure and its role as a metabolite of pemetrexed. Similar compounds include:

    Pemetrexed: The parent compound, used as an anti-cancer drug.

    Methotrexate: Another thymidylate synthase inhibitor used in cancer therapy.

    Raltitrexed: A similar compound with a different molecular structure but similar mechanism of action.

These compounds share similar mechanisms but differ in their molecular structures and specific applications.

Biological Activity

Dimethyl (2S)-2-[[4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate, often referred to as LY-338979, is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment. This compound belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives and is characterized by its unique structural features that contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of LY-338979 is C22H25N5O7, and its structure includes a pyrrolo[2,3-d]pyrimidine core with various substituents that enhance its biological activity. The compound is designed to target specific metabolic pathways in tumor cells, particularly those involving folate metabolism.

LY-338979 exhibits its biological activity primarily through inhibition of enzymes involved in nucleotide synthesis. Specifically, it targets:

  • Thymidylate Synthase (TS) : A key enzyme in the de novo synthesis of thymidine monophosphate, crucial for DNA replication.
  • Glycinamide Ribonucleotide Formyltransferase (GARFTase) : Involved in purine nucleotide biosynthesis.
  • Dihydrofolate Reductase (DHFR) : Essential for the reduction of dihydrofolate to tetrahydrofolate.

The compound's ability to inhibit these enzymes leads to a depletion of nucleotide pools in rapidly dividing cells, thereby inhibiting cell proliferation and inducing apoptosis in tumor cells expressing folate receptors (FRs) and proton-coupled folate transporters (PCFTs) .

In Vitro Studies

In vitro studies have demonstrated that LY-338979 possesses potent anti-proliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound showed significant activity against Chinese hamster ovary (CHO) cells expressing FRα and human tumor cell lines.
  • IC50 Values : The half-maximal inhibitory concentration (IC50) values indicate strong inhibition of cell growth at low micromolar concentrations. For example, a related compound with a similar structure exhibited an IC50 value in the nanomolar range against FR-expressing cells .

Structure-Activity Relationship (SAR)

Research has established a clear structure-activity relationship for LY-338979 and its analogs. Modifications to the side chains and bridge lengths significantly influence the compound's potency and selectivity for different transport systems:

CompoundBridge LengthIC50 (µM)Target Enzyme
62 Carbon0.1TS
84 Carbon0.5GARFTase
95 Carbon1.0DHFR

These findings suggest that specific structural features are critical for enhancing transport selectivity and inhibitory potency against target enzymes .

Case Studies

Several case studies highlight the therapeutic potential of LY-338979:

  • Combination Therapy : In preclinical models, combining LY-338979 with other chemotherapeutic agents has shown synergistic effects, enhancing overall anti-tumor efficacy.
  • Targeted Delivery : Research indicates that targeting FRα with LY-338979 improves delivery to tumor tissues while minimizing systemic toxicity. This targeted approach is particularly beneficial for treating tumors with high folate receptor expression .

Properties

IUPAC Name

dimethyl (2S)-2-[[4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O7/c1-33-15(28)10-9-14(21(32)34-2)24-18(29)12-6-3-11(4-7-12)5-8-13-16-17(25-19(13)30)26-22(23)27-20(16)31/h3-4,6-7,13-14H,5,8-10H2,1-2H3,(H,24,29)(H4,23,25,26,27,30,31)/t13?,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUJMAOFTOAHOI-KZUDCZAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)CCC2C3=C(NC2=O)N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC[C@@H](C(=O)OC)NC(=O)C1=CC=C(C=C1)CCC2C3=C(NC2=O)N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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